N-[3-hydroxy-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic organic compound featuring a benzothiadiazole core linked to a hydroxypropyl-thiophene moiety via a carboxamide bridge. Though direct biological data for this compound are unavailable in the provided evidence, its structural features suggest possible applications in enzyme inhibition or therapeutic contexts, inferred from analogs .
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c18-13(10-4-6-20-8-10)3-5-15-14(19)9-1-2-11-12(7-9)17-21-16-11/h1-2,4,6-8,13,18H,3,5H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWXMMBIDBZWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCC(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a benzo[c][1,2,5]thiadiazole precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzo[c][1,2,5]thiadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or benzo[c][1,2,5]thiadiazole rings.
Scientific Research Applications
N-[3-hydroxy-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and benzo[c][1,2,5]thiadiazole moieties can interact with various enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in therapeutic effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and inferred biological differences between the target compound and selected analogs:
Key Observations
Core Heterocycle Differences: The benzothiadiazole core in the target compound contrasts with benzisothiazolone (PBIT) and benzimidazole (Etonitazene). Benzothiadiazole’s electron-deficient aromatic system may enhance binding to enzyme active sites compared to benzisothiazolone’s partially reduced structure . Thiazolidinone derivatives () feature a five-membered sulfur-containing ring, offering conformational flexibility absent in the rigid benzothiadiazole system .
Functional Group Impact: The hydroxypropyl-thiophene side chain in the target compound likely improves aqueous solubility compared to bulky phenothiazine groups in ’s derivatives . The carboxamide bridge is a common pharmacophore in enzyme inhibitors (e.g., NCL-1’s benzamide group), suggesting hydrogen-bonding interactions with biological targets .
Biological Activity Inference: PBIT’s explicit KDM5A inhibition suggests that the target compound’s benzothiadiazole core may similarly target epigenetic enzymes, though experimental validation is required.
Pharmacokinetic Considerations: The nitro group in benzofuran derivatives () introduces electron-withdrawing effects, whereas the target compound’s hydroxy group may enhance metabolic stability . Etonitazene’s diethylaminoethyl group contributes to opioid receptor binding, a feature absent in the target compound, which lacks basic nitrogen centers .
Q & A
Q. What are the standard synthetic routes for N-[3-hydroxy-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a thiophene-derived intermediate (e.g., 3-thiophenemethanol) with a benzothiadiazole-carboxylic acid derivative. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under inert atmospheres .
- Hydroxypropyl linkage : Controlled temperature (0–5°C) during nucleophilic substitution to avoid side reactions .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final product .
Critical conditions: Solvent polarity, catalyst selection (e.g., DMAP for amidation), and reaction time (12–24 hours for complete conversion) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to verify the hydroxypropyl chain, thiophene ring protons, and benzothiadiazole carbons .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and rule out impurities .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the hydroxypropyl-thiophene coupling step?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Ultrasound-assisted synthesis : Reduces reaction time by 50% and improves yield via enhanced mass transfer (e.g., 80% yield vs. 60% in traditional methods) .
- Solvent optimization : Polar aprotic solvents like DMF enhance nucleophilicity of intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective C–S bond formation .
Data-driven approach: Design-of-experiment (DoE) models to evaluate temperature, solvent, and catalyst interactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Discrepancies may arise from assay variability or structural analogs. Mitigation steps:
- Standardized assays : Use CLSI guidelines for antimicrobial testing (MIC values) and NCI-60 panels for anticancer profiling .
- SAR studies : Compare activity of N-[3-hydroxy-3-(thiophen-3-yl)propyl] derivatives with modified benzothiadiazole cores to isolate pharmacophores .
- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
Q. What mechanistic hypotheses explain the compound’s potential bioactivity, and how can they be tested?
- Methodological Answer : Proposed mechanisms include:
- DNA intercalation : Benzothiadiazole’s planar structure may bind to DNA grooves. Test via ethidium bromide displacement assays .
- Enzyme inhibition : Thiophene and carboxamide groups may target kinases or proteases. Use fluorescence-based enzymatic assays (e.g., ATPase activity) .
- ROS generation : Thiadiazole moieties could induce oxidative stress. Measure intracellular ROS levels with DCFH-DA probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
